Apoptone
Description
Historical Context of Apoptone Discovery and Development
The discovery and development of this compound are linked to the broader effort in pharmaceutical research to identify compounds that can modulate hormonal signaling pathways for therapeutic benefit. This compound emerged from a platform focused on small molecule compounds based on endogenous steroid hormones. biospace.com These compounds were designed with the aim of restoring the biological activity of cellular signaling pathways that may be disrupted by disease and aging. biospace.com Hollis-Eden Pharmaceuticals, Inc. was involved in the development of this compound, among other candidates from their synthetic steroid library. sec.govtradingview.com Early findings suggested this compound's activity as a cytotoxic agent for tumor cells, with a proposed mechanism involving the induction of genes associated with cell death pathways. biospace.com This was seen as distinct from traditional hormone therapies that primarily aimed to interrupt hormone synthesis or signaling through receptors like the androgen or estrogen receptor. biospace.com Regulatory clearance was sought to initiate clinical trials for this compound in prostate cancer patients. biospace.combiospace.com
Overview of this compound as a Research Compound
This compound (HE3235) is characterized as an orally bioavailable adrenal steroid analogue with potential antineoplastic properties. medkoo.comnih.gov Chemically, it is a synthetic androstane (B1237026) steroid and a 17α-substituted derivative of 3α-androstanediol. wikipedia.org Its molecular formula is C₂₁H₃₂O₂ and its PubChem CID is 42611099. nih.govmetabolomicsworkbench.orguni.lu Research has explored its activity in preclinical cancer models, demonstrating indications of activity in controlling the incidence, growth, and development of tumors. sec.govmedchemexpress.com As a research compound, this compound has been investigated for its potential to directly induce apoptosis in tumor cells. sec.gov Its mechanism of action has been a key area of study, with research suggesting it may bind to the androgen receptor (AR), down-regulate anti-apoptotic genes such as Bcl-2, and increase the expression of pro-apoptotic genes like caspases. medkoo.comdrugbank.comnih.govopenaccessjournals.com Additionally, studies have indicated that this compound may potentiate the effects of chemotherapeutic agents by down-regulating ABCG2, a gene encoding a multi-drug resistance protein. medkoo.comdrugbank.comnih.gov
Evolution of Research Perspectives on this compound's Biological Significance
Initial research perspectives on this compound's biological significance centered on its potential as a novel steroid capable of stimulating apoptosis in hormone-dependent tumors, particularly prostate cancer. biospace.comsec.gov Early preclinical data supported its activity in animal models of castration-resistant prostate cancer (CRPC). sec.govbiospace.com The understanding of its mechanism evolved to include potential binding to the androgen receptor and modulation of genes involved in apoptosis. medkoo.comdrugbank.comnih.govopenaccessjournals.com Furthermore, research explored its ability to inhibit androstenediol-dependent tumor growth and potentially overcome multi-drug resistance. medkoo.comnih.gov Clinical investigation progressed to Phase I/II trials in patients with CRPC, with early results providing data on its activity, including effects on PSA levels and time to progression in some subjects. biospace.comsec.govopenaccessjournals.com These studies aimed to assess its activity in both chemotherapy-naïve and chemotherapy-treated patients. sec.govopenaccessjournals.com While initial findings from these trials provided some positive data, the clinical development of this compound for prostate cancer was eventually discontinued. wikipedia.org The evolution of research perspectives reflects the transition from initial preclinical promise to evaluation in human trials and the subsequent discontinuation of its development for this indication.
Detailed Research Findings
Preclinical studies indicated that this compound could inhibit the growth of androgen-independent human tumors in animal models. biospace.com Specifically, it showed activity against LuCaP 35V tumors grown subcutaneously and C4-2B cells in the bone environment of castrated mice. biospace.com
Interim results from a Phase I/II clinical trial in men with castrate-resistant prostate cancer provided some data on this compound's effects. In this study, 47% of radiographically evaluable subjects had stable disease. biospace.com The median time to progression was 107 days. biospace.com Among biochemically evaluable subjects, 43% experienced a drop in PSA during treatment, with 33% showing a decline of 50% or greater. biospace.com Increases in PSA were observed in individuals with stable disease, which was hypothesized to be related to the mechanism of action involving the engagement of the androgen receptor transcription element independent of the androgen receptor, leading to increased tumor cell PSA expression followed by apoptosis and PSA release into circulation. biospace.com
Data Table
Based on the available data from the Phase I/II trial:
| Endpoint | Result (Phase I/II CRPC Trial) | Citation |
| Radiographically Evaluable Subjects with Stable Disease | 47% | biospace.com |
| Median Time to Progression | 107 days | biospace.com |
| Biochemically Evaluable Subjects with PSA Drop | 43% | biospace.com |
| Biochemically Evaluable Subjects with ≥50% PSA Decline | 33% | biospace.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3R,5S,8R,9S,10S,13S,14S,17R)-17-ethynyl-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene-3,17-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32O2/c1-4-21(23)12-9-18-16-6-5-14-13-15(22)7-10-19(14,2)17(16)8-11-20(18,21)3/h1,14-18,22-23H,5-13H2,2-3H3/t14-,15+,16+,17-,18-,19-,20-,21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKAXZOYFIHQCBN-JRRMKBMNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(CC1CCC3C2CCC4(C3CCC4(C#C)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H](C[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@]4(C#C)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70171418 | |
| Record name | 17alpha-Ethynyl-3alpha-androstanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70171418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
183387-50-0 | |
| Record name | 17α-Ethynyl-5α-androstane-3α,17β-diol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=183387-50-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | HE 3235 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0183387500 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Apoptone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06307 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 17alpha-Ethynyl-3alpha-androstanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70171418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | APOPTONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/891O182ZP5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Molecular Classification and Structural Analogy of Apoptone
Identification as a Synthetic Steroid Analogue
Apoptone is classified as a synthetic androstane (B1237026) steroid. wikipedia.org It is an orally bioavailable adrenal steroid analogue designed with potential antineoplastic activity. researchgate.net Specifically, its chemical structure is 17α-ethynyl-5α-androstane-3α,17β-diol. wikipedia.org The development of synthetic steroid analogues like this compound is a significant area of research in medicinal chemistry, aiming to create compounds with specific biological activities. nih.govnih.gov The synthesis of such analogues often involves modifying the core steroid structure to enhance efficacy or alter pharmacological properties. researchgate.net
Table 1: Chemical and Molecular Data for this compound (HE-3235)
| Identifier | Value |
| IUPAC Name | (3R,5S,8R,9S,10S,13S,14S,17R)-17-ethynyl-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol |
| Other Names | HE-3235, 17α-ethynyl-5α-androstane-3α,17β-diol |
| CAS Number | 183387-50-0 |
| Chemical Formula | C21H32O2 |
| Molecular Weight | 316.48 g/mol |
This table contains data sourced from multiple chemical databases.
Structural Relationship to Endogenous Steroid Metabolites
This compound is a 17α-substituted derivative of 3α-androstanediol, an endogenous steroid metabolite. wikipedia.org It is also described as a synthetic analogue of 3β-androstanediol. patsnap.com Endogenous steroids and their metabolites are crucial for a wide range of physiological processes, and their chemical structures serve as templates for the design of new therapeutic agents. nih.gov this compound's structural similarity to these natural metabolites is key to its biological activity. It is a novel steroid analogue of a dihydrotestosterone (B1667394) metabolite and has been found to stimulate apoptosis in hormone-dependent prostate tumors. bioworld.com While this compound itself has a very low affinity for steroid receptors like the androgen receptor, it is known to produce active metabolites, including 5α-dihydroethisterone and 17α-ethynyl-3β-androstanediol, which are ligands for several steroid hormone receptors. wikipedia.org This suggests that this compound may function as a prodrug, with its metabolites contributing significantly to its biological effects. wikipedia.org
Derivation from Hormonal Signaling Technology Platforms
The development of this compound emerged from research grounded in the understanding of hormonal signaling pathways, particularly those involving steroid hormones. The creation of synthetic analogues of steroid metabolites is a strategic approach in drug discovery, aiming to modulate the activity of hormone receptors and their signaling cascades. nih.govpatsnap.com Companies like Harbor BioSciences (formerly Hollis-Eden Pharmaceuticals) have focused on developing such compounds for indications like castrate-resistant prostate cancer. bioworld.com The design of molecules like this compound is predicated on the extensive knowledge of steroid biochemistry and the role of hormonal signaling in diseases such as cancer. This approach allows for the targeted development of compounds that can interact with specific components of these pathways, such as the androgen receptor, to achieve a therapeutic effect. researchgate.net
Mechanistic Investigations of Apoptone S Cellular Actions
Apoptosis Induction Pathways
Apoptosis is a highly regulated process of programmed cell death crucial for development, tissue homeostasis, and eliminating damaged or unwanted cells wikipedia.orgnih.gov. Dysregulation of apoptosis is implicated in various diseases, including cancer, where insufficient cell death contributes to tumor growth and progression wikipedia.orgnih.gov. Apoptone has been shown to stimulate cell death pathways and modulate the expression of genes involved in regulating apoptosis.
Stimulation of Cell Death Pathways
This compound is described as a second-generation antitumor agent that causes apoptosis nih.govdrugbank.comprobes-drugs.orgprobes-drugs.org. Preclinical studies have indicated that this compound stimulates cell death in hormone-dependent prostate tumors biospace.com. The mechanism is believed to involve the direct induction of apoptosis in tumor cells technologynetworks.com. Unlike traditional hormone blockade therapies that primarily interrupt growth signals, this compound appears to trigger the cell death program itself technologynetworks.com.
Modulation of Anti-Apoptotic Gene Expression (e.g., BCL2)
A key aspect of this compound's mechanism is its effect on anti-apoptotic proteins, which are responsible for preventing cell death. This compound inhibits the expression of the BCL2 gene, which codes for proteins that suppress apoptosis nih.govdrugbank.comprobes-drugs.orgprobes-drugs.org. By down-regulating anti-apoptotic genes like Bcl-2, this compound shifts the cellular balance towards programmed cell death medkoo.comnih.govtechnologynetworks.comopenaccessjournals.com. The Bcl-2 protein is known to regulate cell death by controlling mitochondrial membrane permeability and inhibiting caspase activity uniprot.org.
Table 1: Modulation of BCL2 Expression by this compound
| Gene | Effect of this compound | Reference |
| BCL2 | Inhibition/Down-regulation | medkoo.comnih.govtechnologynetworks.comdrugbank.comprobes-drugs.orgprobes-drugs.orgopenaccessjournals.com |
Upregulation of Pro-Apoptotic Gene Expression (e.g., Caspases)
In parallel with downregulating anti-apoptotic factors, this compound also stimulates the expression of proteins that induce apoptosis, such as caspases nih.govdrugbank.comprobes-drugs.orgprobes-drugs.org. Caspases are a family of proteases that play a central role in the execution phase of apoptosis, leading to the dismantling of cellular components wikipedia.orgnih.govnih.gov. This compound increases the expression of pro-apoptotic genes, including caspases, thereby promoting the cell death cascade medkoo.comnih.govtechnologynetworks.comopenaccessjournals.com. Both the intrinsic and extrinsic apoptotic pathways converge on the activation of initiator caspases (like caspase-8 and caspase-9), which then activate executioner caspases (like caspase-3, -6, and -7) to carry out cell death wikipedia.orgnih.govnih.govmdpi.com.
Table 2: Modulation of Caspase Expression by this compound
| Gene/Protein | Effect of this compound | Reference |
| Caspases | Increased expression/Stimulation | medkoo.comnih.govtechnologynetworks.comdrugbank.comprobes-drugs.orgprobes-drugs.orgopenaccessjournals.com |
Androgen Receptor Modulation
The androgen receptor (AR) is a nuclear hormone receptor that plays a critical role in the development and progression of prostate cancer genecards.orgmdpi.com. Targeting the AR pathway is a common strategy in prostate cancer treatment nih.govopenaccessjournals.commdpi.com. This compound has been shown to interact with and modulate the activity and expression of the AR.
Direct Interaction with Androgen Receptor (AR)
This compound, being a synthetic analog of a dihydrotestosterone (B1667394) metabolic pathway member, appears to bind the androgen receptor medkoo.comnih.govnih.govbiospace.comopenaccessjournals.com. This interaction is a key component of its proposed mechanism of action, particularly in prostate cancer cells where AR signaling is often dysregulated nih.govopenaccessjournals.comresearchgate.net. While the precise nature of the interaction (agonist or antagonist) might be complex and potentially context-dependent, the binding to AR is a reported activity medkoo.comnih.govnih.govopenaccessjournals.com.
Table 3: Interaction of this compound with Androgen Receptor
| Target Protein | Interaction with this compound | Reference |
| Androgen Receptor (AR) | Appears to bind | medkoo.comnih.govnih.govopenaccessjournals.com |
Downregulation of Androgen Receptor Expression
Table 4: Effect of this compound on Androgen Receptor Expression
| Target Protein | Effect of this compound | Reference |
| Androgen Receptor (AR) | Downregulation/Decreased expression | wikipedia.orgnih.govopenaccessjournals.com |
Inhibition of Androgen Receptor Nuclear Localization
The Androgen Receptor (AR) is a key ligand-dependent transcription factor involved in prostate cancer growth. nih.govgenecards.org Upon binding to its ligand, the AR typically undergoes conformational changes, dissociates from chaperone proteins, and translocates into the cell nucleus, where it can regulate gene expression. nih.gov Studies have indicated that this compound appears to bind to the androgen receptor. nih.govmedkoo.comcancer.gov Furthermore, research in castration-resistant prostate cancer xenografts has demonstrated that this compound can decrease both the expression and the nuclear localization of the AR. nih.gov This suggests that a mechanism by which this compound exerts its effects may involve interfering with the normal cellular trafficking and function of the androgen receptor.
Interactions with Drug Resistance Mechanisms
Multidrug resistance (MDR) is a significant challenge in cancer chemotherapy. One mechanism contributing to MDR is the overexpression of efflux transporter proteins, such as ATP-binding cassette subfamily G member 2 (ABCG2), also known as Breast Cancer Resistance Protein 1 (BCRP1) or MDR2. nih.govmedkoo.comcancer.gov
Downregulation of ABCG2 (BCRP1) Protein
Research suggests that this compound may have the capacity to downregulate ABCG2, the gene responsible for encoding the BCRP1 multi-drug resistant protein. nih.govmedkoo.comcancer.gov This downregulation of a key efflux transporter could potentially impact the intracellular concentration of certain chemotherapeutic agents that are substrates for ABCG2.
Potential to Potentiate Chemotherapeutic Agents
By potentially downregulating ABCG2, this compound may contribute to overcoming drug resistance mediated by this transporter. nih.govmedkoo.comcancer.gov Preclinical investigations have explored the potential of this compound to enhance the effectiveness of chemotherapeutic agents. In a preclinical model of breast cancer, this compound appeared to exhibit a synergistic effect when administered in combination with concurrent taxane (B156437) chemotherapy. otcmarkets.comotcmarkets.com This suggests a potential role for this compound in combination therapies to improve responses, particularly in cancers where ABCG2-mediated resistance is a factor.
Other Signaling Pathway Modulations
Investigations into the cellular actions of this compound have also explored its influence on various signaling pathways that play roles in cell survival, growth, and death.
ERK1 Signal Transduction Stimulation
Based on the available search information, specific research findings detailing the stimulation of ERK1 signal transduction directly by this compound were not identified. While Extracellular signal-regulated kinases (ERKs) are involved in various cellular processes, including the phosphorylation of proteins like BCL2, the direct modulation or stimulation of the ERK1 pathway by this compound was not explicitly described in the consulted sources. genecards.orgpitt.edu
Counter-Regulation of PI3K Pathway
3.4.3. Inhibition of Steroidogenesis Precursors
Mechanistic investigations into the cellular actions of this compound (HE3235) have suggested an impact on steroidogenesis, particularly concerning the production of steroidogenesis precursors. This compound, a synthetic analog of 3-beta androstanediol, was explored for its therapeutic potential, including in the context of prostate cancer. nih.govwikipedia.orgwikipedia.org While its complete mechanism of activity has not been fully elucidated, research indicates that HE3235 appears to inhibit the conversion of cholesterol to pregnenolone (B344588). nih.gov
The conversion of cholesterol to pregnenolone is a critical initial step in the complex pathway of steroid biosynthesis, catalyzed by the cholesterol side-chain cleavage enzyme, also known as P450scc or CYP11A1. wikipedia.orggenome.jpnih.gov This enzymatic reaction is considered the rate-limiting step in the synthesis of all subsequent steroid hormones, including androgens, estrogens, glucocorticoids, and mineralocorticoids. wikipedia.orggenome.jp
Inhibition of CYP11A1 by a compound like this compound would consequently impede the production of pregnenolone, a primary precursor for all downstream steroid hormones. wikipedia.orggenome.jp This disruption at an early stage of steroidogenesis would lead to decreased levels of various steroid hormone precursors. For instance, in the classical pathway of androgen synthesis, pregnenolone is a starting material that is subsequently converted to C19 steroids like dehydroepiandrosterone (B1670201) (DHEA) and androstenedione (B190577) through the action of enzymes including CYP17A1. nih.govgenome.jp By inhibiting the initial conversion of cholesterol to pregnenolone, this compound is proposed to suppress the availability of this key precursor, thereby impacting the entire steroidogenic cascade without directly inhibiting enzymes further down the pathway, such as CYP17. nih.gov
Preclinical Efficacy Studies and Disease Models
Investigations in Prostate Cancer Models
Apoptone has been specifically investigated in preclinical models of prostate cancer, including those representing castrate-resistant disease and xenograft settings. ontosight.ainih.govcancer.govbiorxiv.orgnih.govfda.gov
Studies have shown this compound's activity in animal models of castrate-resistant prostate cancer (CRPC). In castrated mice implanted with androgen-independent human tumors, such as LuCaP 35V grown subcutaneously and C4-2B cells in the bone environment, this compound inhibited tumor growth. nih.gov In a commonly used preclinical model for androgen-independent prostate cancer, treatment with this compound reduced tumor incidence in a dose-dependent manner. ontosight.ai These findings suggest potential therapeutic utility for this compound in the context of castrate-resistant disease. cancer.gov
This compound has demonstrated the ability to suppress tumor growth in prostate cancer xenograft models. In castrated male mice bearing subcutaneous LuCaP35V CaP xenografts, treatment with HE3235 (this compound) significantly prolonged the tumor doubling time. cancer.gov It has also been shown to inhibit androstenediol-dependent LNCaP cell tumor growth in xenograft models in vivo. mdpi.comoup.compnas.org Furthermore, this compound inhibited the growth of subcutaneous CRPC and CRPC located in the bone environment in these models. cancer.gov Preclinical studies using rodent models of prostate cancer have generally shown good activity of this compound in controlling tumor growth. biorxiv.org
A summary of findings in prostate cancer xenograft models:
| Model Type | Cell Line/Tumor Type | Key Finding | Source |
| Subcutaneous Xenograft (Castrated Mice) | LuCaP35V human CaP | Significantly prolonged tumor doubling time. | cancer.gov |
| Bone Environment Xenograft (Castrated Mice) | C4-2B human prostate cancer cells | Inhibited tumor growth. | nih.gov |
| Xenograft Models | Androstenediol-dependent LNCaP cells | Inhibited tumor growth in vivo. | mdpi.comoup.compnas.org |
| Subcutaneous CRPC Xenograft | Various (representing CRPC) | Inhibited tumor growth. | cancer.gov |
| Bone Environment CRPC Xenograft | Various (representing CRPC) | Inhibited tumor growth. | cancer.gov |
This compound has shown effects on androgen-independent tumor growth. It inhibited the growth of androgen-independent human tumors, such as LuCaP 35V, in preclinical models. nih.gov In a preclinical model specifically designed for androgen-independent prostate cancer, this compound treatment led to a dose-dependent reduction in tumor incidence. ontosight.ai This activity against tumors that are not dependent on androgens for growth highlights a potential mechanism of action independent of direct androgen deprivation. nih.gov
Investigations into the mechanism of action of this compound in prostate cancer models have included assessment of its effects on intratumoral androgen levels. In castrated male mice with LuCaP35V CaP xenografts, treatment with HE3235 (this compound) resulted in a significant reduction in intratumoral androgen levels. cancer.gov Specifically, levels of intratumoral testosterone (B1683101) were lowered by 89% and dihydrotestosterone (B1667394) (DHT) by 63% in both the presence and absence of androstenediol. cancer.gov This modulation of the intratumoral androgenic environment is considered a potential contributor to this compound's observed antitumor activity in CRPC models. cancer.govfda.gov
Data on intratumoral androgen modulation by this compound:
| Androgen | Reduction in Intratumoral Levels (vs. Control) | Model | Source |
| Testosterone | 89% | LuCaP35V xenografts in castrated mice | cancer.gov |
| Dihydrotestosterone (DHT) | 63% | LuCaP35V xenografts in castrated mice | cancer.gov |
Investigations in Breast Cancer Models
This compound's preclinical efficacy has also been evaluated in breast cancer models. ontosight.aiabmole.comnih.govmedkoo.comwikipedia.orgchemspider.com
This compound has demonstrated activity in rodent models of breast cancer. pnas.orgontosight.aiabmole.compnas.orgunl.edunih.govmedkoo.comcancer.gov Preclinical studies in these models have shown good activity of this compound in controlling the incidence, growth, and development of new tumors. biorxiv.org A study published in the International Journal of Breast Cancer specifically described the activity of this compound (HE3235) against breast cancer in a preclinical rat model, utilizing the MNU-induced mammary cancer model known for its similarities to human breast cancer. medkoo.com These findings indicate a potential role for this compound in the treatment of breast malignancies.
Treatment of Established Tumors and Prevention of New Tumor Formation
In preclinical models, this compound (HE3235) has demonstrated activity in controlling the incidence, growth, and development of new tumors. Studies conducted in rodent models of prostate and breast cancer have shown indications of this activity. nih.gov Specifically, in preclinical models of MNU-induced breast cancer, this compound successfully treated established tumors. sec.gov Furthermore, these models indicated that this compound was effective in preventing the formation of new tumors. sec.gov In one study involving animals treated with this compound, not a single new tumor arose, in contrast to control animals where additional tumors developed. ijmcmed.org
Combination Therapeutic Approaches (Preclinical)
The potential for this compound to enhance the efficacy of existing chemotherapy regimens has been explored in preclinical settings. These studies aim to identify synergistic interactions that could lead to improved therapeutic outcomes.
Advanced Research Methodologies Applied to Apoptone Studies
In Vitro Cellular Systems for Apoptone Characterization
In vitro cellular systems play a crucial role in the initial characterization of this compound's effects on cancer cells. These systems allow for controlled experiments to investigate the compound's direct impact on cell viability, proliferation, and the induction of apoptosis. Studies using cell lines, such as the LNCaP prostate cancer cell line, have been instrumental in demonstrating this compound's potency against cancer cells. sec.govmedkoo.com In vitro experiments are essential for understanding drug action and disposition. capes.gov.br Cellular assays can be used to interrogate specific signal transduction events in a chosen cell background. thermofisher.com
In Vivo Animal Models for Efficacy and Mechanistic Studies
In vivo animal models are indispensable for evaluating the efficacy of this compound in a complex biological system and for conducting mechanistic studies. These models provide insights into the compound's effects on tumor growth and development, as well as its pharmacokinetics and pharmacodynamics. Preclinical cancer models have shown indications of this compound's activity in controlling the incidence, growth, and development of new tumors. sec.gov Studies in animal models, such as those involving LNCaP cell tumor growth, have indicated that this compound inhibits androstenediol-dependent tumor growth. nih.govmedkoo.com In pre-clinical models of MNU-induced breast cancer, this compound successfully treated established tumors and prevented the formation of new tumors. sec.gov It appeared to be synergistic when combined with concurrent taxane (B156437) chemotherapy in these models. sec.gov Animal models are commonly used in drug discovery and development to assess potential drug-drug interactions and understand underlying mechanisms. nih.gov They provide unique insight into complex biological systems that control concentrations at the site of action and pharmacologic response. capes.gov.br Preclinical tests using animal models are necessary to study the pharmacokinetics and pharmacodynamics of new drugs and delivery strategies. researchgate.net
Molecular and Gene Expression Profiling Techniques
Molecular and gene expression profiling techniques are employed to understand the impact of this compound at the genetic and molecular levels. These methods can identify changes in gene expression patterns and protein levels associated with this compound treatment, providing insights into the pathways affected by the compound. This compound appears to down-regulate anti-apoptotic genes, such as Bcl-2, while increasing the expression of pro-apoptotic genes, such as caspases. nih.govmedkoo.com This suggests that gene expression profiling could be used to confirm and quantify these changes. Molecular tumor profiling is a diagnostic technique that can be used to determine the tissue of origin in cancers and has shown clinical value in directing site-specific therapy. nih.gov While the search results don't explicitly detail gene expression profiling of this compound's effects beyond the mentioned gene targets, the general application of these techniques in cancer research and drug studies is well-established. nih.govscivisionpub.com
Biochemical and Cellular Assays for Pathway Analysis
Biochemical and cellular assays are utilized to dissect the specific signaling pathways influenced by this compound. These assays can measure enzyme activity, protein-protein interactions, and other cellular events to elucidate how this compound triggers apoptosis and exerts its antineoplastic effects. This compound's mechanism involves downregulating the gene that codes for the multi-drug resistant protein ABCG2 (BCRP1). nih.gov Biochemical assays can include enzymatic assays for kinases, epigenetic enzymes, nucleotide exchange factors, and nuclear receptors, as well as assays for protein-protein interaction and RNA cleavage. novalix.com Cellular assays can be used for pathway analysis, including those enabled by technologies like BacMam, LanthaScreen, and CellSensor reporter gene assays. thermofisher.com These assays help in understanding the cellular response to external stimuli and stress, as well as the regulation of cell death. oup.comresearchgate.net
Synthetic and Bio-Conjugation Methodologies
Organic Synthesis from Precursors (e.g., Androsterone)
This compound is manufactured using several organic synthesis steps starting from androsterone. sec.gov Androsterone is an endogenous steroid. wikipedia.org This indicates that chemical synthesis from readily available steroid precursors is a key method for obtaining this compound for research and potential therapeutic use.
Potential for Steroid Conjugates in Research
This compound, also known by the identifiers HE3235 and 17α-ethynyl-3α-androstanediol, is a synthetic androstane (B1237026) steroid analogue that has been investigated for its potential antineoplastic activity wikipedia.orgmedkoo.com. Its structure is based on the androstane steroid backbone, featuring an ethynyl (B1212043) group at the 17α position and hydroxyl groups at the 3α and 17β positions wikipedia.orgwikipedia.org. This structural foundation, characteristic of steroids, provides sites for potential chemical modification and conjugation.
Research into steroid conjugates is a significant area within medicinal chemistry and pharmacology, aiming to improve therapeutic properties such as bioavailability, target specificity, and reduced adverse effects nih.govresearchgate.net. Steroid conjugates can involve various linkages to other molecules, including amino acids, peptides, carbohydrates, and other bioactive moieties nih.govresearchgate.netcas.cz. These conjugations can influence how the steroid interacts with biological systems, affecting its distribution, metabolism, and mechanism of action nih.govcas.cz.
Given this compound's steroid structure, the potential for forming steroid conjugates for research purposes exists. One area of investigation involves conjugating steroids to enhance their delivery or modulate their activity nih.govresearchgate.net. For instance, steroid-protein conjugates, such as antibody-drug conjugates (ADCs) incorporating a steroid as the drug component, are being explored to target specific cells or tissues google.com. The modular synthesis of such conjugates allows for control over their physicochemical features nih.gov.
Furthermore, the presence of the ethynyl group in this compound's structure suggests the potential for employing click chemistry methodologies in conjugation strategies medchemexpress.com. Click chemistry, particularly copper-catalyzed azide-alkyne cycloaddition (CuAAc), is a widely used technique for creating stable conjugates between molecules containing alkyne and azide (B81097) functional groups medchemexpress.com. This methodology could be applied to link this compound to various research probes, biomolecules, or drug carriers containing azide groups, facilitating studies on its cellular uptake, distribution, or interaction with specific biological targets.
While specific detailed research findings on this compound steroid conjugates were not extensively highlighted in the search results, the broader field of steroid conjugate research provides a framework for potential studies. Research methodologies in this area often involve synthetic chemistry for conjugate preparation, followed by various biological assays to evaluate their properties. These assays can include studies on binding affinity to target receptors, cellular uptake, metabolic stability, and functional effects in relevant cell lines or in vivo models nih.govnih.gov. Techniques such as mass spectrometry are routinely used for the characterization of steroid derivatives and conjugates, including the elucidation of fragmentation patterns and metabolic pathways fu-berlin.demdpi.com.
The potential for steroid conjugates of this compound in research lies in leveraging its steroid scaffold and functional groups for targeted delivery, altered pharmacokinetic profiles, or the creation of novel research tools. Future studies could explore the synthesis and evaluation of this compound conjugates with various molecules to investigate its mechanism of action or enhance its potential applications.
Theoretical Frameworks and Future Research Directions
Conceptual Models of Apoptone's Multi-Targeted Action
This compound's therapeutic effects are not attributable to a single molecular target but rather to its ability to modulate several key signaling pathways simultaneously. A conceptual model of its action centers on its role as a regulator of inflammatory and cell survival pathways.
One major aspect of this model is this compound's anti-inflammatory activity. It is understood to inhibit inflammation-driven pathways without causing general immune suppression. nih.govnih.gov Research indicates that this compound (as HE3286) binds to extracellular signal-regulated kinases (ERK1/2), which are pivotal in inflammatory signaling. nih.govalzdiscovery.orgalzdiscovery.org This interaction allows it to selectively inhibit inflammatory mediators induced by pathways like nuclear factor kappa B (NF-κB), including tumor necrosis factor-alpha (TNF-α). nih.govalzdiscovery.org The compound has been shown to decrease the phosphorylation of key signaling proteins such as IKK, NF-κB, p38, and JNK. nih.gov
Another critical component of this compound's multi-targeted action is its function as a Signal Transducer and Activator of Transcription 3 (STAT3) inhibitor. nih.govmedchemexpress.com Under the designation C188-9, the compound binds with high affinity to the STAT3 protein, specifically to the phosphotyrosine peptide-binding site within the SH2 domain. frontiersin.orgoncotarget.comresearchgate.net This binding prevents STAT3 phosphorylation at Tyr705, a critical step for its activation and translocation to the nucleus to regulate gene expression. nih.gov By inhibiting STAT3, this compound can suppress the progression of various cancers and other pathological conditions where STAT3 is abnormally activated. nih.gov
These dual actions on ERK/NF-κB and STAT3 pathways form the basis of a conceptual model where this compound acts as a signaling modulator, restoring homeostasis in disease states characterized by chronic inflammation and aberrant cell survival signals.
| Pathway/Target | Observed Effect | Associated Compound Name | Reference |
|---|---|---|---|
| ERK1/2 | Binds to and regulates activation | HE3286 | nih.govalzdiscovery.org |
| NF-κB Signaling | Inhibits activation; decreases phosphorylation of IKK and NF-κB | HE3286 | nih.gov |
| MAPK Signaling | Decreases phosphorylation of p38 and JNK | HE3286 | nih.gov |
| STAT3 Signaling | Inhibits phosphorylation at Tyr705 by binding to the SH2 domain | C188-9 | nih.govfrontiersin.orgoncotarget.com |
| Pro-inflammatory Cytokines | Reduces signals such as IL-6 and TNF-α | HE3286 | nih.govnih.gov |
Elucidating Unresolved Mechanistic Aspects
Despite progress in identifying its targets, the precise molecular mechanism of this compound remains largely unknown. nih.gov A significant unresolved aspect is how this compound (as HE3286) modulates NF-κB and other inflammatory pathways. nih.gov Research has confirmed that it does not interact with any of the known nuclear steroid hormone receptors, including glucocorticoid, estrogen, or androgen receptors. nih.govnih.gov This distinguishes it from conventional steroid anti-inflammatory drugs and points towards a novel mechanism of action.
The direct molecular target that initiates the cascade of anti-inflammatory effects is yet to be definitively identified. nih.gov While binding to ERK1/2 has been established, the full downstream consequences and the context-dependency of this interaction require deeper investigation. nih.gov For instance, it is described as an ERK "regulator" rather than a classical inhibitor, and clarifying the nuances of this regulation is a key area for future research. nih.gov Furthermore, while the inhibition of STAT3 phosphorylation is a known outcome of C188-9 activity, the complete spectrum of its interactions with other cellular proteins and potential off-target effects are not fully characterized. nih.gov
Research Gaps in this compound's Role in Specific Biological Processes
The current body of research on this compound has opened several avenues for investigation, yet significant gaps remain in understanding its role in specific biological contexts. Its influence on immune cell differentiation and function is one such area. While studies have noted an association between HE3286 treatment and an increase in regulatory T cells, the mechanisms driving this phenomenon are not well understood. nih.gov A deeper exploration of its impact on various immune cell subsets would provide a more complete picture of its immunomodulatory properties.
In the context of neuroinflammation, this compound has shown promise in preclinical models. nih.gov However, the specific cellular and molecular pathways it targets within the central nervous system are not fully elucidated. Understanding how it modulates microglia and astrocyte activation, and its direct effects on neuronal survival, are critical research gaps that need to be addressed to optimize its potential for treating neurodegenerative diseases. nih.gov
Exploration of Novel Preclinical Therapeutic Applications Beyond Oncology
While initially investigated in the context of cancer due to its STAT3 inhibitory properties, the potent anti-inflammatory and immunomodulatory effects of this compound have led to its exploration in a wide range of non-oncological diseases. nih.gov Preclinical studies have demonstrated its efficacy in various models of inflammatory and autoimmune diseases.
As HE3286, the compound has shown therapeutic benefits in rodent models of:
Inflammatory Bowel Disease: Reducing clinical signs of disease in models of ulcerative colitis. nih.gov
Arthritis: Ameliorating disease in both collagen-induced and collagen antibody-induced arthritis models. nih.gov
Lung Inflammation: Reducing neutrophil infiltration and pleural exudate volumes in models of pleurisy and LPS-induced lung injury. nih.gov
Neurodegenerative Diseases: Demonstrating neuroprotective effects, reducing neuroinflammation, and improving motor function in a murine model of Parkinson's disease. nih.gov It is also being explored for Alzheimer's disease. alzdiscovery.org
Q & A
Q. How can researchers ensure reproducibility in this compound studies given batch-to-batch variability in steroid analogs?
- Methodological Answer : Standardize drug characterization using nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) for purity (>95%). Include batch numbers in metadata and validate key findings across multiple lots. Reference standards (e.g., NIST-certified androstenedione) should be used for assay calibration .
Q. What validation protocols confirm this compound’s target specificity beyond 3β-HSD inhibition?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
